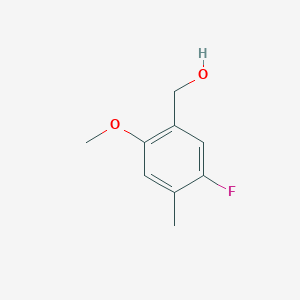
(5-Fluoro-2-methoxy-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring, along with a methanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxy-4-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxy-4-methylbenzaldehyde.
Reduction Reaction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process may also include continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-methoxy-4-methylbenzaldehyde or 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(5-Fluoro-2-methoxy-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which (5-Fluoro-2-methoxy-4-methylphenyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylphenyl)methanol
- (5-Fluoro-2-methoxyphenyl)methanol
- (5-Fluoro-2-methylphenyl)methanol
Uniqueness
(5-Fluoro-2-methoxy-4-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to similar compounds without the fluorine substitution.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(5-fluoro-2-methoxy-4-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 |
InChI Key |
VDZFOPYIFYVZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
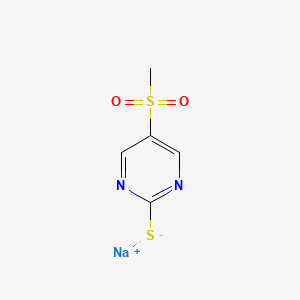
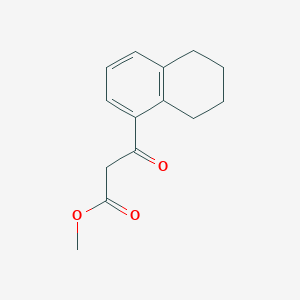
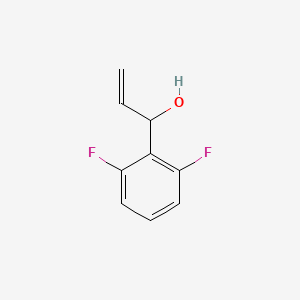

![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
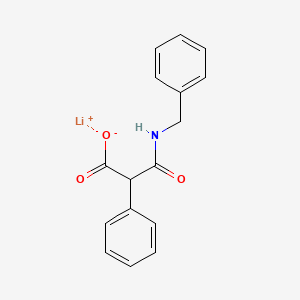
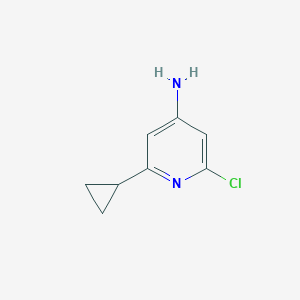
![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
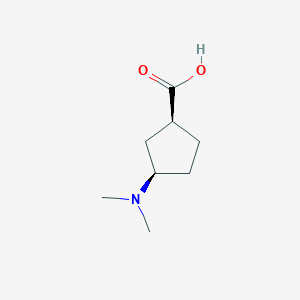
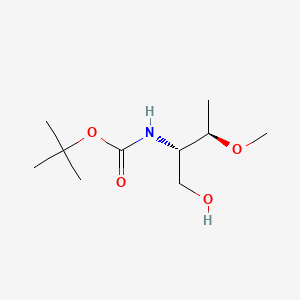
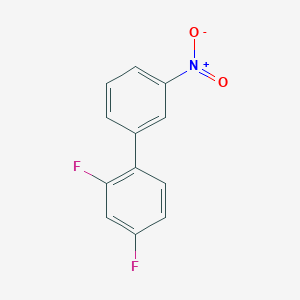
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
